molecular formula C14H13ClN4OS B10891535 N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide CAS No. 634174-96-2

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide

Cat. No.: B10891535
CAS No.: 634174-96-2
M. Wt: 320.8 g/mol
InChI Key: FPNKJRLLMYGZHL-UHFFFAOYSA-N
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Description

N-[5-(3-Chlorobenzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide (hereafter referred to as Compound 3c) is a novel heterocyclic compound synthesized via a two-step reaction involving N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides, sulfur, and ethylenediamine (Scheme 2, ). This compound features a 4,5-dihydroimidazole core fused to a thiazole ring, substituted with a 3-chlorobenzyl group. Its synthesis yields (~95%) and purity are exceptional, making it a promising candidate for anticancer drug development .

Properties

CAS No.

634174-96-2

Molecular Formula

C14H13ClN4OS

Molecular Weight

320.8 g/mol

IUPAC Name

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide

InChI

InChI=1S/C14H13ClN4OS/c15-10-3-1-2-9(6-10)7-11-8-18-14(21-11)19-13(20)12-16-4-5-17-12/h1-3,6,8H,4-5,7H2,(H,16,17)(H,18,19,20)

InChI Key

FPNKJRLLMYGZHL-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

    Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be synthesized through thiazole and imidazole chemistry.

    Reaction Conditions: The synthesis likely involves cyclization reactions, such as the condensation of appropriate precursors.

    Industrial Production: Industrial-scale production methods may involve modifications of existing synthetic pathways or novel approaches.

  • Chemical Reactions Analysis

    Nucleophilic Substitution

    The thiazole ring’s sulfur and nitrogen atoms participate in nucleophilic attacks. For example:

    • Reaction with 2-chloro-4,5-dihydro-1H-imidazole involves nucleophilic attack at the C-2 position of the thiazole, forming fused imidazo-triazole derivatives .

    Cyclization

    Intramolecular cyclization of intermediates (e.g., compound B in Scheme 1 of ) generates complex polyheterocycles. This step is critical for constructing the fused imidazo[2,1-c] triazole system .

    Functional Group Transformations

    The carboxamide and imidazole moieties enable further derivatization:

    Reaction TypeReagents/ConditionsProducts FormedYield (%)Source
    Acylation Acyl chlorides (e.g., benzoyl chloride)N-benzoylated derivatives70–85
    Sulfonylation Sulfonyl chlorides (e.g., tosyl chloride)Sulfonamide analogs65–80
    Urea/Thiourea Formation Aryl isocyanates/isothiocyanatesUrea/thiourea-substituted analogs60–75

    Tautomerism and Structural Dynamics

    The compound exhibits rapid tautomeric interconversion between imine and enamine forms (Scheme 3 in ), which:

    • Suppresses NH proton signals in 1H^1H NMR spectra.

    • Stabilizes the conjugated system via resonance .

    Key NMR Data :

    • Methylene protons (imidazoline ring): δ 3.81–3.84 ppm (singlet).

    • Thiazole 4-H proton: δ 7.12–7.17 ppm (singlet) .

    Reaction Optimization and Challenges

    • Solvent Effects : Dichloromethane and DMF are optimal for acylation and cyclization, respectively .

    • Temperature : Heating above 50°C accelerates cyclocondensation but risks decomposition .

    • Byproduct Formation : Competing pathways (e.g., over-acylation) necessitate stoichiometric control .

    Comparative Reactivity

    The 3-chlorobenzyl group enhances electron-withdrawing effects, increasing the thiazole ring’s electrophilicity compared to unsubstituted analogs. This facilitates:

    • Faster nucleophilic substitution.

    • Higher regioselectivity in acylation reactions .

    Stability Under Reaction Conditions

    • Acid/Base Sensitivity : The imidazoline ring undergoes hydrolysis under strong acidic/basic conditions.

    • Thermal Stability : Decomposition observed above 260°C .

    Scientific Research Applications

    The compound has been investigated for a range of biological activities, including:

    • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies suggest that it interacts with specific molecular targets involved in microbial growth and inflammation, potentially inhibiting enzyme activity or modulating receptors.
    • Antitumor Activity : Research indicates that derivatives of imidazole and thiazole compounds can exhibit anticancer properties. The structural features of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide may enhance its effectiveness against certain cancer cell lines .
    • Anti-inflammatory Effects : Given the presence of the thiazole and imidazole rings, this compound may also demonstrate anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases .

    Synthesis and Derivatives

    The synthesis of this compound typically involves multi-step organic reactions. Common synthetic pathways may include:

    • Formation of the Thiazole Ring : Utilizing precursors that contain sulfur and nitrogen to create the thiazole structure.
    • Imidazole Ring Formation : Following the thiazole synthesis, imidazole can be formed through cyclization reactions involving appropriate amines and carbonyl compounds.

    Case Studies and Research Findings

    Several studies have documented the efficacy of this compound in various applications:

    • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound showed promising results against both Gram-positive and Gram-negative bacteria. The mechanisms involved were explored through molecular docking studies which indicated strong binding affinities to bacterial enzymes .
    • Anticancer Properties : Research focused on the anticancer activity of similar compounds revealed that modifications in substituents could significantly improve their efficacy against human cancer cell lines such as MCF7 (breast cancer) and others .

    Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Physicochemical Properties

    The 3-chlorobenzyl group in Compound 3c enhances electrophilicity and membrane permeability compared to non-halogenated analogs. Key

    • 1H NMR : δ 7.42 (aromatic protons), 4.12 (ArCH2), 3.84 (imidazole CH2) .
    • ESI-MS : m/z 321 [M+H]+, confirming molecular stability .

    The trifluoromethyl group in 3d increases metabolic resistance but may reduce solubility—a trade-off requiring further study .

    Hydrogen Bonding and Crystallography

    While crystallographic data for Compound 3c are unavailable, ’s hydrogen-bonding analysis suggests that its imidazole NH and carbonyl groups could form stable interactions with biological targets, akin to COX inhibitors . Tools like SHELXL () and Multiwfn () could further elucidate these interactions .

    Biological Activity

    N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, anticancer, and anticonvulsant properties.

    Chemical Structure and Properties

    The chemical structure of this compound can be described by the following molecular formula:

    • Molecular Formula : C₁₁H₁₃ClN₄OS
    • Molecular Weight : 282.749 g/mol

    The compound features a thiazole ring, which is known for its role in various biological activities, and an imidazole moiety that enhances its pharmacological profile.

    Antimicrobial Activity

    Recent studies have shown that compounds containing thiazole and imidazole rings exhibit potent antimicrobial properties. For instance:

    • Minimum Inhibitory Concentration (MIC) : The compound has demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial activity .
    • Biofilm Inhibition : It effectively inhibits biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, which are significant contributors to nosocomial infections .

    Anticancer Activity

    The anticancer potential of thiazole derivatives has been extensively studied. The structure–activity relationship (SAR) indicates that modifications to the thiazole ring can enhance cytotoxicity:

    CompoundIC50 Value (µg/mL)Mechanism of Action
    This compound1.61 ± 1.92Induction of apoptosis via mitochondrial pathway
    Other thiazole derivatives1.98 ± 1.22Cell cycle arrest and apoptosis induction

    The presence of electron-withdrawing groups such as chlorine at specific positions on the phenyl ring has been linked to increased cytotoxic activity against cancer cells .

    Anticonvulsant Activity

    Thiazole derivatives have also been investigated for their anticonvulsant properties. In a study evaluating various thiazole-integrated compounds:

    • Efficacy : Certain derivatives showed significant anticonvulsant activity comparable to standard treatments like sodium valproate.
    • Mechanism : The activity is believed to be mediated through modulation of neurotransmitter systems and ion channels involved in seizure pathways .

    Case Studies and Research Findings

    Several research studies have focused on the synthesis and evaluation of thiazole-containing compounds:

    • Synthesis and Evaluation : A series of thiazole derivatives were synthesized and evaluated for their biological activities, revealing promising results in terms of antimicrobial and anticancer effects .
    • Structure–Activity Relationship (SAR) : Detailed SAR studies highlighted the importance of specific substitutions on the thiazole ring for enhancing biological activity. For instance, the introduction of a methyl group at position 4 significantly increased anticancer efficacy .
    • Comparative Studies : Comparative analyses with existing drugs demonstrated that certain derivatives exhibited superior activity profiles, suggesting potential for development into new therapeutics .

    Q & A

    Q. What synthetic routes are employed for N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide?

    The compound is synthesized via a two-step procedure:

    • Step 1 : N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides react with sulfur and morpholine to form intermediates.
    • Step 2 : Cyclization with ethylenediamine at 50°C for 30 minutes yields the target compound with high purity (95% yield). Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side reactions .

    Q. How is the structural identity of the compound verified?

    Characterization employs:

    • ¹H NMR : Aromatic protons (δ 7.42–7.21), thiazole protons (δ 7.12), and ArCH₂ (δ 4.12 ppm) confirm regiochemistry .
    • ESI-MS : m/z 321 [M+H]⁺ validates molecular weight .
    • Elemental Analysis : Matches calculated values (e.g., C: 52.42%, H: 4.08%, N: 17.46%) to ensure purity .

    Q. What in vitro models assess its antitumor potential?

    The compound is screened through the NCI’s Developmental Therapeutics Program (DTP), which tests cytotoxicity against 60 human tumor cell lines. Active compounds undergo dose-response assays (GI₅₀, TGI, LC₅₀) to prioritize candidates for mechanistic studies .

    Advanced Research Questions

    Q. How do reaction conditions impact synthesis efficiency?

    • Stepwise vs. One-Pot : Stepwise synthesis achieves 95% yield, while one-pot methods in DMF (5–6 hours) yield lower purity due to incomplete cyclization .
    • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve intermediate solubility but may require recrystallization for final purification .

    Q. What analytical approaches resolve tautomerism in the imidazole ring?

    • Variable-Temperature NMR : Monitoring chemical shifts (e.g., thiazole protons at δ 7.12) in DMSO-d₆ identifies predominant tautomers .
    • X-ray Crystallography : If single crystals are obtained, SHELXL refinement can elucidate tautomeric forms and hydrogen-bonding networks .

    Q. How do substituents at the benzyl position influence bioactivity?

    • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., 3-Cl) enhance cytotoxicity compared to electron-donating substituents. This is attributed to improved lipophilicity and target engagement, as shown in NCI screening data .
    • Mechanistic Insights : Substituent effects on apoptosis induction or kinase inhibition (e.g., mTOR, EGFR) can be probed via Western blotting or enzymatic assays .

    Data Contradiction & Optimization

    Q. Why do discrepancies arise in reported melting points and yields?

    • Decomposition : Melting points may vary due to decomposition (e.g., 230°C with decomp.) or polymorphic forms .
    • Purification Methods : Column chromatography vs. recrystallization can affect yield and purity. For example, ethanol recrystallization improves purity but reduces yield .

    Q. How can computational tools predict electronic properties relevant to bioactivity?

    • Multiwfn Analysis : Electron localization function (ELF) or electrostatic potential maps can identify nucleophilic/electrophilic regions for target binding .
    • Docking Studies : Molecular docking with targets (e.g., tubulin) may rationalize substituent effects observed in SAR .

    Methodological Best Practices

    • Synthesis : Prioritize stepwise synthesis with ethylenediamine for higher reproducibility.
    • Characterization : Combine NMR, MS, and elemental analysis to confirm structure and purity.
    • Biological Screening : Use NCI-DTP protocols for standardized cytotoxicity assessment .

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